N-(4-Bromobutyl)phthalimide
Overview
Description
N-(4-Bromobutyl)phthalimide, also known as 2-(4-bromobutyl)isoindoline-1,3-dione, is a compound used in organic synthesis and the production of pharmaceuticals12. It has the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol12.
Synthesis Analysis
N-(4-Bromobutyl)phthalimide can react with 1-phenyl-piperazine to produce N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide34. It is also a useful synthesis reagent used to synthesize B-cyclodextrin derivatives34.
Molecular Structure Analysis
The molecular structure of N-(4-Bromobutyl)phthalimide consists of a phthalimide group attached to a 4-bromobutyl chain52. The InChI key of the compound is UXFWTIGUWHJKDD-UHFFFAOYSA-N2.
Chemical Reactions Analysis
N-(4-Bromobutyl)phthalimide is used in various chemical reactions. For instance, it can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide34.Physical And Chemical Properties Analysis
N-(4-Bromobutyl)phthalimide appears as a white crystalline powder7. It has a molecular weight of 282.13 g/mol28.Scientific Research Applications
1. Organic Synthesis “N-(4-Bromobutyl)phthalimide” is used in organic synthesis . It can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . Unfortunately, the specific experimental procedures and outcomes are not detailed in the sources.
2. Production of Pharmaceuticals “N-(4-Bromobutyl)phthalimide” is used in the production of pharmaceuticals . It is a useful synthesis reagent used to synthesize B-cyclodextrin derivatives . Again, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the sources.
3. Synthesis of Diaminoacridine Derivatives “N-(4-Bromobutyl)phthalimide” can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals .
4. Preparation of Ketolide Antibiotics “N-(4-Bromobutyl)phthalimide” can also be used in the synthesis of imidazo[4,5-b]pyridine derivatives, which are applicable in the preparation of ketolide antibiotics . Ketolides are a class of antibiotics that are particularly effective against respiratory tract infections .
5. Synthesis of Calix4arene and Thiacalix4arene-based Oxamate Ligands Another application of “N-(4-Bromobutyl)phthalimide” is in the synthesis of calix4arene and thiacalix4arene-based oxamate ligands . These ligands have potential applications in the field of supramolecular chemistry .
Safety And Hazards
N-(4-Bromobutyl)phthalimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation910. It is advised to avoid contact with skin and eyes, and to avoid breathing dust11.
Future Directions
N-(4-Bromobutyl)phthalimide continues to be used in organic synthesis and the production of pharmaceuticals34. However, specific future directions are not mentioned in the available resources.
Relevant Papers
The relevant papers for N-(4-Bromobutyl)phthalimide were not found in the available resources. Further research may be needed to find specific papers related to this compound.
properties
IUPAC Name |
2-(4-bromobutyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFWTIGUWHJKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202228 | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobutyl)phthalimide | |
CAS RN |
5394-18-3 | |
Record name | 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-bromobutyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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